molecular formula C18H16FN3OS2 B2634219 N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-47-5

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No. B2634219
CAS RN: 864917-47-5
M. Wt: 373.46
InChI Key: KHPDLWILRAFLMI-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, also known as FBT, is a chemical compound that has been extensively studied for its potential use in scientific research. FBT is a thiadiazole derivative that has shown promising results in various studies related to biological and chemical processes. In

Scientific Research Applications

Anticancer Applications

Compounds structurally related to the one have been synthesized and evaluated for their anticancer activities. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer, indicating their potential as therapeutic agents against cancer (Sraa Abu-Melha, 2021; Ulviye Acar Çevik et al., 2020).

Antiviral and Antibacterial Applications

Research has also focused on the antibacterial and antiviral potential of such compounds. Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety have demonstrated good antiviral activities against tobacco mosaic virus and antibacterial activities against various pathogens, showcasing their potential as bases for developing new antimicrobial agents (Xu Tang et al., 2019).

Anticonvulsant Applications

In the realm of neurology, certain derivatives have been evaluated for their anticonvulsant activity, with some compounds showing promise in preclinical models of seizures, suggesting potential applications in the treatment of epilepsy and related neurological conditions (Dachuan Liu et al., 2016).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3OS2/c1-12-2-6-14(7-3-12)17-21-18(25-22-17)24-11-16(23)20-10-13-4-8-15(19)9-5-13/h2-9H,10-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPDLWILRAFLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorobenzyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

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